molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Cat. No. B1454879
M. Wt: 169.18 g/mol
InChI Key: CDEVOFDMWGXHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .

Scientific Research Applications

Neuropharmacology: GABA Analogue Development

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief inhibitory neurotransmitter in the mammalian central nervous system . The structural rigidity of this compound offers potential advantages in terms of potency and selectivity towards GABA receptors, which could lead to the development of new neuropharmacological agents.

Anti-HIV Research: Integrase Inhibitor Synthesis

Research has been conducted on derivatives of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid for their potential use as HIV integrase inhibitors . These inhibitors are crucial in the fight against HIV/AIDS as they prevent the integration of viral DNA into the host genome, thereby blocking the replication of the virus.

Medicinal Chemistry: Local Anesthetic Development

The compound’s derivatives have been utilized in the design of local anesthetics like rodocaine . The unique structure of the compound provides a framework for developing anesthetics with potentially improved efficacy and reduced side effects.

Bone Health: Bone Resorption Inhibitors

In the field of bone health, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid has been used to design inhibitors of bone resorption . These inhibitors can play a significant role in treating diseases like osteoporosis by preventing the loss of bone mass.

Cardiovascular Research: Nitric Oxide Synthase Inhibition

The compound has shown utility in the synthesis of nitric oxide synthase inhibitors . These inhibitors have applications in cardiovascular research, potentially leading to treatments for conditions associated with excessive nitric oxide production.

Organic Synthesis: Conformational Studies

Due to its three-dimensional scaffold, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is of interest in organic synthesis for conformational studies . Understanding the conformational properties of such compounds can aid in the design of more efficient synthetic pathways and novel molecules with desired biological activities.

Enantioselective Synthesis: Chiral Building Blocks

The compound’s structure is beneficial for the synthesis of enantiopure dihydropyranones, which are valuable chiral building blocks in the synthesis of various bioactive molecules . This application is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy.

Catalysis: Ligand Design

In catalysis, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can be used to design ligands for asymmetric synthesis . These ligands can enhance the selectivity and efficiency of catalytic reactions, which is crucial for producing compounds with high purity.

properties

IUPAC Name

6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEVOFDMWGXHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
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4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
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Reactant of Route 6
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

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